11-trans Leukotriene D4 is a C-11 double bond isomer of Leukotriene D4, which is a potent inflammatory mediator involved in various physiological processes. This compound is formed through the slow temperature-dependent isomerization of Leukotriene D4 during storage, retaining approximately 10-25% of the original compound's potency for inducing contraction in smooth muscle tissues such as the guinea pig ileum, trachea, and parenchyma.
The synthesis of 11-trans Leukotriene D4 primarily involves the isomerization of Leukotriene D4. This process can be achieved through controlled temperature conditions that promote the gradual conversion of Leukotriene D4 to its trans isomer.
11-trans Leukotriene D4 undergoes various chemical reactions including:
These reactions are significant for exploring the chemical properties of 11-trans Leukotriene D4 and for developing new compounds with enhanced biological activities.
The primary mechanism by which 11-trans Leukotriene D4 exerts its effects involves binding to cysteinyl leukotriene receptors (specifically receptor 1 and receptor 2), which are G-protein-coupled receptors. This binding initiates a cascade of intracellular signaling pathways that lead to physiological responses such as smooth muscle contraction and modulation of inflammatory processes.
11-trans Leukotriene D4 is typically stored as a solid or in solution form at low temperatures to prevent degradation. Its potency can vary based on storage conditions.
The compound exhibits significant reactivity due to its functional groups, making it susceptible to various chemical transformations. Its solubility in organic solvents facilitates its use in biochemical assays and research applications .
11-trans Leukotriene D4 has several important applications in scientific research:
The biosynthesis of 11-trans Leukotriene D4 originates within the 5-lipoxygenase pathway, a specialized cascade for generating potent lipid mediators from arachidonic acid. This process is initiated when cytosolic phospholipase A2α liberates arachidonic acid from nuclear membrane phospholipids. The free arachidonic acid is then presented to 5-lipoxygenase by the integral nuclear membrane protein five-lipoxygenase activating protein, which acts as an arachidonic acid transfer protein [5] [8].
5-Lipoxygenase, a non-heme iron-containing dioxygenase, catalyzes two sequential reactions: oxygenation of arachidonic acid to form 5(S)-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5-HPETE), followed by dehydration to generate the unstable epoxide intermediate leukotriene A4. This dual catalytic activity occurs within a single active site and requires the formation of a nuclear membrane complex involving 5-lipoxygenase and five-lipoxygenase activating protein [2] [7]. Leukotriene A4 is subsequently conjugated with glutathione by leukotriene C4 synthase to form leukotriene C4.
Leukotriene D4 is formed extracellularly through sequential peptidolytic cleavage of leukotriene C4. The isomer 11-trans Leukotriene D4 arises not through enzymatic synthesis but via temperature-dependent physicochemical isomerization of leukotriene D4. This non-enzymatic process occurs during storage or under physiological conditions, involving rotation around the C11-C12 double bond, which converts the natural cis configuration to a trans orientation [9].
Table 1: Key Enzymes in Leukotriene D4 and 11-trans Leukotriene D4 Formation
| Enzyme/Protein | Molecular Characteristics | Function in Pathway |
|---|---|---|
| Cytosolic phospholipase A2α | 85 kDa, calcium-dependent | Releases arachidonic acid from nuclear membrane phospholipids |
| 5-Lipoxygenase | 78 kDa, non-heme iron dioxygenase | Converts arachidonic acid to leukotriene A4 via 5-hydroperoxyeicosatetraenoic acid |
| Five-lipoxygenase activating protein | 18 kDa, integral membrane protein | Transfers arachidonic acid to 5-lipoxygenase and facilitates complex assembly |
| Leukotriene C4 synthase | 18 kDa, glutathione transferase | Conjugates leukotriene A4 with glutathione to form leukotriene C4 |
| γ-Glutamyl transpeptidase | Membrane-bound ectoenzyme | Cleaves glutamate from leukotriene C4 to form leukotriene D4 |
The biosynthesis of leukotriene precursors involves sophisticated transcellular metabolism between leukocytes and adjacent cellular partners. Myeloid cells (neutrophils, monocytes, macrophages, mast cells) possess the complete 5-lipoxygenase/five-lipoxygenase activating protein complex and thus can generate leukotriene A4 de novo. However, leukotriene A4 is unstable and hydrophobic, enabling its diffusion to neighboring cells that express downstream enzymes but lack 5-lipoxygenase activity [5] [7].
Platelets abundantly express leukotriene A4 hydrolase and can efficiently convert leukocyte-derived leukotriene A4 into leukotriene B4. Conversely, endothelial cells and vascular smooth muscle cells express leukotriene C4 synthase and thus produce cysteinyl leukotrienes from transcellular leukotriene A4 [7]. This metabolic cooperation expands the cellular repertoire for cysteinyl leukotriene production beyond innate immune cells. Within this framework, leukotriene D4 can be generated by endothelial cells through uptake and metabolism of leukocyte-derived leukotriene C4, followed by extracellular conversion via γ-glutamyl transpeptidase. The subsequent isomerization to 11-trans Leukotriene D4 occurs non-enzymatically in the extracellular milieu.
Table 2: Transcellular Biosynthesis of Leukotriene D4 Precursors
| Donor Cell Type | Transferred Intermediate | Acceptor Cell Type | Resulting Product |
|---|---|---|---|
| Neutrophils | Leukotriene A4 | Platelets | Leukotriene B4 |
| Neutrophils | Leukotriene A4 | Endothelial cells | Leukotriene C4 |
| Eosinophils | Leukotriene A4 | Vascular smooth muscle cells | Leukotriene C4 |
| Mast cells | Leukotriene C4 | Endothelial cells | Leukotriene D4 |
The extracellular conversion of leukotriene C4 to leukotriene D4 is catalyzed by γ-glutamyl transpeptidase, a membrane-bound ectoenzyme widely expressed on vascular endothelial cells, renal epithelial cells, and other cell types. This enzyme removes the γ-glutamyl residue from leukotriene C4, producing leukotriene D4 [4] [7]. Leukotriene D4 is subsequently metabolized to leukotriene E4 by membrane-bound dipeptidases, which cleave the glycine residue. This enzymatic cascade occurs extracellularly, with leukotriene D4 acting as an intermediate metabolite.
11-trans Leukotriene D4 is generated non-enzymatically from leukotriene D4 through isomerization at the C11-C12 double bond. This structural alteration significantly impacts its biological activity and metabolic fate. The 11-trans isomer exhibits reduced susceptibility to dipeptidase-mediated conversion to leukotriene E4 compared to native leukotriene D4. Consequently, 11-trans Leukotriene D4 demonstrates extended extracellular persistence, though its biological potency is substantially diminished (approximately 10-25% of native leukotriene D4 activity) [9]. The degradation pathway culminates in ω-oxidation mediated by specific cytochrome P450 isoforms (CYP4F family), followed by β-oxidation, ultimately yielding inactive urinary metabolites.
The biosynthesis of leukotriene D4 precursors is governed by multilayered regulation of the 5-lipoxygenase/five-lipoxygenase activating protein complex:
Transcriptional Regulation: 5-Lipoxygenase expression is controlled by a TATA-less promoter containing GC-rich regions that bind specificity protein 1 and early growth response protein 1 transcription factors. Transforming growth factor-β and vitamin D3 significantly upregulate 5-lipoxygenase expression during myeloid cell differentiation, while granulocyte-macrophage colony-stimulating factor enhances expression in mature leukocytes [5] [10]. MicroRNAs, including microRNA-19a-3p, microRNA-125b-5p, microRNA-193b-3p, and microRNA-139-5p, bind to the 3' untranslated region of 5-lipoxygenase messenger ribonucleic acid, enabling stimulus-specific post-transcriptional regulation in different immune cell types [10].
Post-Translational Modifications: 5-Lipoxygenase activity and subcellular localization are regulated through phosphorylation at specific serine residues:
Calcium influx triggers 5-lipoxygenase translocation to the nuclear membrane, where it binds five-lipoxygenase activating protein. This interaction is essential for efficient transfer of arachidonic acid to 5-lipoxygenase. Five-lipoxygenase activating protein itself is regulated transcriptionally, and its inhibition prevents 5-lipoxygenase product formation without directly inhibiting enzymatic activity [6] [8]. Additionally, coactosin-like protein stabilizes 5-lipoxygenase and enhances leukotriene A4 synthesis by binding to the enzyme's N-terminal β-barrel domain [10].
Table 3: Regulation of 5-Lipoxygenase Activity and Localization
| Regulatory Mechanism | Effectors | Target Site | Functional Consequence |
|---|---|---|---|
| Transcriptional upregulation | Transforming growth factor-β, Vitamin D3 | 5-Lipoxygenase promoter | Increased enzyme expression during myeloid differentiation |
| microRNA-mediated silencing | microRNA-19a-3p, microRNA-125b-5p | 3' Untranslated region of 5-lipoxygenase messenger ribonucleic acid | Cell type-specific suppression of protein translation |
| Stimulatory phosphorylation | Mitogen-activated protein kinase-activated protein kinase 2/3 | Serine-271 | Inhibits nuclear export, promoting nuclear retention |
| Inhibitory phosphorylation | Protein kinase A | Serine-523 | Reduces catalytic activity and promotes cytosolic localization |
| Modulatory phosphorylation | Extracellular signal-regulated kinase 1/2 | Serine-663 | Influences calcium-dependent membrane association |
| Protein-protein interaction | Coactosin-like protein | N-terminal β-barrel domain | Stabilizes 5-lipoxygenase and enhances leukotriene A4 synthesis |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: